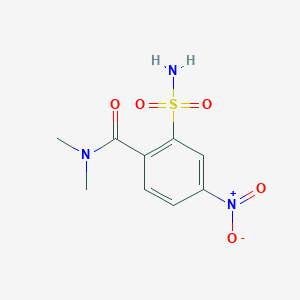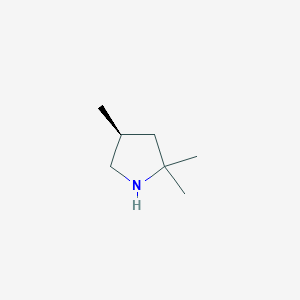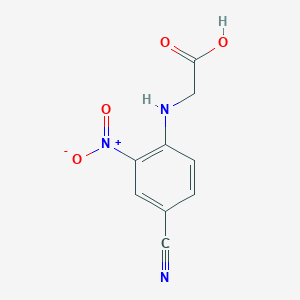
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide
Vue d'ensemble
Description
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide: is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.27 g/mol . This compound belongs to the sulfonamide family and is characterized by the presence of a nitro group, a sulfamoyl group, and a dimethylamino group attached to a benzamide core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The sulfamoyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N,N-Dimethyl-4-amino-2-sulfamoylbenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfamoyl and dimethylamino groups can interact with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-nitrobenzamide
- N,N-Dimethyl-2-sulfamoylbenzamide
- 4-Nitro-2-sulfamoylbenzamide
Comparison: N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is unique due to the presence of both the nitro and sulfamoyl groups on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the combined effects of these functional groups.
Propriétés
IUPAC Name |
N,N-dimethyl-4-nitro-2-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWSZKEPNGZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B3248905.png)



![2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate](/img/structure/B3248936.png)


